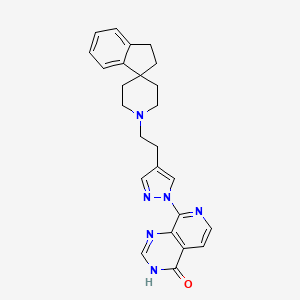
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylhydrolase-IN-1 is a compound known for its inhibitory effects on acetylhydrolase enzymes. These enzymes play a crucial role in various biological processes, including inflammation and lipid metabolism. Acetylhydrolase-IN-1 has garnered significant attention in scientific research due to its potential therapeutic applications in treating inflammatory diseases and other conditions related to lipid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetylhydrolase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of acetylation reactions, where an acetyl group is introduced into the molecule. This process often requires the use of reagents such as acetic anhydride and catalysts like pyridine .
Industrial Production Methods
Industrial production of Acetylhydrolase-IN-1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylhydrolase-IN-1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Acetylhydrolase-IN-1 include acetic anhydride, pyridine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from the reactions of Acetylhydrolase-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Acetylhydrolase-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Acetylhydrolase-IN-1 exerts its effects by inhibiting the activity of acetylhydrolase enzymes. These enzymes are involved in the hydrolysis of acetyl groups from various substrates, which plays a crucial role in regulating inflammation and lipid metabolism. By inhibiting these enzymes, Acetylhydrolase-IN-1 can modulate these biological processes and potentially provide therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Acetylhydrolase-IN-1 include:
Acetylcholinesterase inhibitors: These compounds inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Phospholipase A2 inhibitors: These compounds inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids.
Uniqueness
Acetylhydrolase-IN-1 is unique in its specific inhibition of acetylhydrolase enzymes, which distinguishes it from other enzyme inhibitors. Its ability to modulate inflammation and lipid metabolism makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H48NO7P |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1 |
InChI-Schlüssel |
LEBRETLBLINJDM-HSZRJFAPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
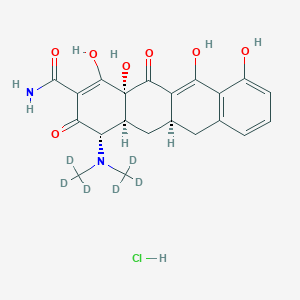
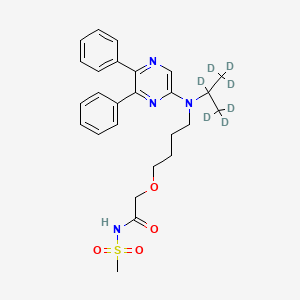


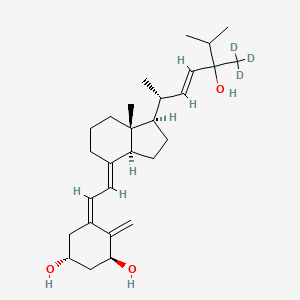


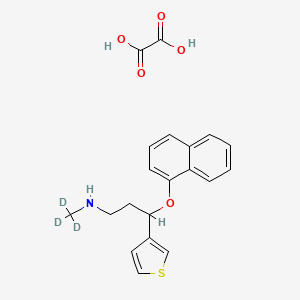
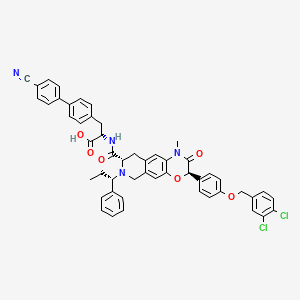
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
